molecular formula C19H15NPb B15387113 Plumbanecarbonitrile, triphenyl- CAS No. 10177-50-1

Plumbanecarbonitrile, triphenyl-

Cat. No.: B15387113
CAS No.: 10177-50-1
M. Wt: 464 g/mol
InChI Key: QPHOBAOILYENND-UHFFFAOYSA-N
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Description

Plumbanecarbonitrile, triphenyl- (CAS 28418-74-8) is an organolead compound characterized by a central lead atom bonded to three phenyl groups and a carbonitrile (-CN) group. This compound belongs to the broader class of triphenylplumbane derivatives, where the lead center is functionalized with diverse substituents, influencing its chemical reactivity, stability, and applications. Organolead compounds are historically significant in synthetic chemistry, though their use has declined due to toxicity concerns.

Properties

CAS No.

10177-50-1

Molecular Formula

C19H15NPb

Molecular Weight

464 g/mol

IUPAC Name

triphenylplumbylformonitrile

InChI

InChI=1S/3C6H5.CN.Pb/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;;

InChI Key

QPHOBAOILYENND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Pb](C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Triphenylplumbane Derivatives

Triphenylplumbane derivatives vary widely based on substituents attached to the lead atom. Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Group Analysis

Compound Name (CAS Number) Substituent on Lead Key Properties/Applications (Inferred)
Triphenylplumbanecarbonitrile (28418-74-8) -CN High electrophilicity; potential for nitrile-mediated reactions (e.g., cyanoalkylation) .
Triphenyl(2-phenylethynyl)plumbane (5072-98-0) -C≡CPh Conjugated system; possible use in materials science for π-stacking interactions .
Triphenyl(phenylsulfanyl)plumbane (15590-77-9) -SPh Sulfur-containing substituent; may exhibit thiophilicity or redox activity .
Bromo(triphenyl)plumbane (894-06-4) -Br Halogenated derivative; likely a precursor for cross-coupling or halogen exchange reactions .
4-Azidobutyl(triphenyl)plumbane (16035-39-5) -N₃(CH₂)₄ Azide functionality; potential for "click" chemistry or photolytic decomposition .

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CN group in triphenylplumbanecarbonitrile is strongly electron-withdrawing, which polarizes the Pb-C bond, increasing susceptibility to nucleophilic attack. In contrast, alkyl or aryl groups (e.g., -C≡CPh in 5072-98-0) donate electron density, stabilizing the lead center .
  • Solvent Interactions: Studies on triphenylene derivatives (e.g., triphenylene-carbonitrile analogs) suggest that polar solvents enhance aggregation for nitrile-bearing compounds due to dipole-dipole interactions, whereas nonpolar solvents favor dispersion of alkyl-substituted derivatives .

Data Table: Key Triphenylplumbane Derivatives

CAS Number Substituent Functional Group Type Potential Applications
28418-74-8 -CN Nitrile Electrophilic reagents, ligands
5072-98-0 -C≡CPh Alkyne Conjugated materials
15590-77-9 -SPh Thioether Redox-active catalysts
894-06-4 -Br Halide Cross-coupling precursors
16035-39-5 -N₃(CH₂)₄ Azide Photolabile probes

Research Findings and Limitations

  • Aggregation Behavior : Nitrile-bearing compounds like triphenylplumbanecarbonitrile may form ordered aggregates in polar solvents, as observed in triphenylene-carbonitrile systems .
  • Toxicity and Handling: Organolead compounds are generally toxic and environmentally persistent, necessitating stringent safety protocols. No specific toxicity data for triphenylplumbanecarbonitrile is available in the provided evidence.
  • Knowledge Gaps: Detailed spectroscopic or crystallographic data for triphenylplumbanecarbonitrile is absent in the cited sources. Further studies are needed to elucidate its reaction mechanisms and material properties.

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